molecular formula C17H14N4O B3002686 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone CAS No. 1797712-49-2

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone

Katalognummer: B3002686
CAS-Nummer: 1797712-49-2
Molekulargewicht: 290.326
InChI-Schlüssel: KRZVDHNKBFPAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4OC_{19}H_{16}N_{4}O, and it features a complex structure that includes both pyrido and quinoline moieties. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.

Anticancer Properties

Research indicates that derivatives of pyrido[4,3-d]pyrimidines exhibit potent anticancer properties. For instance, similar compounds have been shown to act as multikinase inhibitors, targeting various kinases involved in cancer cell proliferation. A notable study highlighted that a related compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong cytotoxic effects .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (nM)
Compound AK562 (CML)30
Compound BDU145 (Prostate)100
Compound CHCT15 (Colorectal)300

This table illustrates the potency of similar compounds, suggesting that this compound could exhibit comparable or enhanced activity.

The mechanism by which these compounds exert their effects often involves the inhibition of key kinases such as CDK4 and CDK6. These kinases play critical roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The structure-activity relationship studies indicate that modifications at specific positions on the pyrido ring can significantly enhance inhibitory potency .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the biological activity of pyrido[4,3-d]pyrimidine derivatives. Key findings include:

  • Substituent Variations : The nature of substituents at positions 2 and 4 significantly influences cytotoxicity.
  • Positioning of Functional Groups : The placement of functional groups can enhance selectivity towards specific kinases while reducing off-target effects .

Table 2: SAR Insights

PositionSubstituentEffect on Activity
C2-CH3Increased potency
C4-ClEnhanced selectivity
C5-OHReduced toxicity

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Case Study 1 : A study on a related pyrido[2,3-d]pyrimidine demonstrated significant antitumor activity in vivo using mouse models. The compound was found to induce apoptosis through caspase activation pathways .
  • Case Study 2 : Another investigation into a derivative highlighted its ability to inhibit tumor growth in xenograft models while showing minimal toxicity to normal tissues .

Eigenschaften

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(16-6-5-12-3-1-2-4-15(12)20-16)21-8-7-14-13(10-21)9-18-11-19-14/h1-6,9,11H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZVDHNKBFPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.